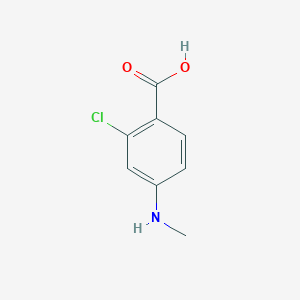

2-氯-4-(甲基氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-(methylamino)benzoic acid is a compound that can be associated with the field of aromatic amides and benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research. For instance, the study of cocrystals involving p-chloro- and p-methyl-benzamide with carboxylic acids provides information on the interactions and structural implications of chloro and methyl substitutions on benzamide derivatives . Additionally, the synthesis and characterization of various azo-benzoic acids and their precursors offer a glimpse into the spectroscopic properties and molecular structures of related compounds . The crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid also contributes to understanding the molecular conformation and hydrogen bonding patterns in chlorinated benzoic acids .

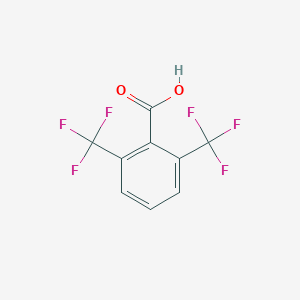

Synthesis Analysis

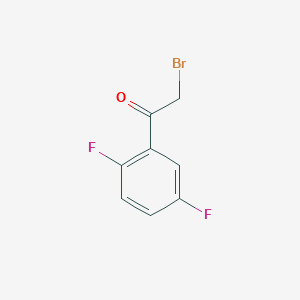

The synthesis of related compounds involves multi-step reactions and the use of different starting materials and reagents. For example, the synthesis of tetrahalogenated benzoic acids, such as 4-chloro-2,3,5-trifluorobenzoic acid, was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a series of reactions . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid was conducted using acetone and ethyl formate, followed by a reaction with acetoacetic ester . These methods provide a basis for the potential synthesis of 2-Chloro-4-(methylamino)benzoic acid, which may involve chlorination and amination steps.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of hydrogen-bonded dimers and specific dihedral angles between the carboxylic acid group and the attached benzene ring, as seen in the structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . The crystal structure of a cyclic hexamer of 4-(methylamino)benzoic acid reveals a folded conformation with planar cis-amides, indicating the potential conformational behavior of 2-Chloro-4-(methylamino)benzoic acid in the solid state .

Chemical Reactions Analysis

The chemical behavior of 2-Chloro-4-(methylamino)benzoic acid can be inferred from the reactions of similar compounds. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . Such reactivity could be relevant to the study of 2-Chloro-4-(methylamino)benzoic acid, particularly in the context of its potential use in forming cocrystals or as a precursor for other chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids and their derivatives, such as solubility, melting point, and spectroscopic characteristics, can be deduced from the studies of similar compounds. The spectroscopic techniques used for characterization, including FTIR, NMR, and MS, provide detailed information on the functional groups and molecular environment . These techniques would be essential for the comprehensive analysis of 2-Chloro-4-(methylamino)benzoic acid.

科学研究应用

Environmental Degradation Studies

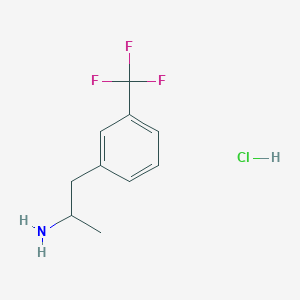

2-Chloro-4-(methylamino)benzoic acid is an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its relevance extends to environmental science, particularly in studies focused on the degradation of related compounds in water bodies. For example, research on acetaminophen degradation by advanced oxidation processes (AOPs) highlights the environmental pathways and by-products of pharmaceutical compounds in aquatic environments. The study identifies several degradation by-products, demonstrating the complex chemical interactions and environmental fate of these substances, which could include derivatives like 2-Chloro-4-(methylamino)benzoic acid (Qutob et al., 2022).

Antimicrobial and Antifungal Properties

Benzoic acid derivatives, closely related to 2-Chloro-4-(methylamino)benzoic acid, are widely recognized for their antimicrobial and antifungal properties. These compounds find extensive use in food preservation and in maintaining the microbial quality of pharmaceutical products. Research into the effects of benzoic acid on gut functions in animal models has provided insights into its broader biological activities, including impacts on enzyme activity, immunity, and microbiota (Mao et al., 2019).

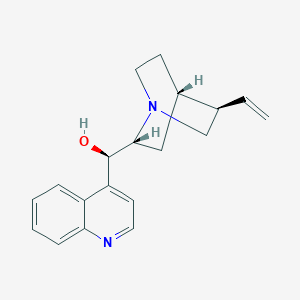

Pharmacokinetic Analysis

The pharmacokinetic analysis of compounds related to 2-Chloro-4-(methylamino)benzoic acid, such as benzoic acid, in various species, underscores the importance of understanding how these compounds are metabolized and excreted in different organisms. This type of research is crucial for assessing the safety and efficacy of pharmaceuticals derived from or related to 2-Chloro-4-(methylamino)benzoic acid. A comprehensive study has modeled the metabolic and dosimetric variations of benzoic acid in rats, guinea pigs, and humans, providing a basis for evaluating dietary exposures and reducing interspecies uncertainty (Hoffman & Hanneman, 2017).

Synthetic Organic Chemistry

In synthetic organic chemistry, derivatives of 2-Chloro-4-(methylamino)benzoic acid play a vital role as intermediates in the synthesis of complex molecules. These compounds are used in constructing a variety of pharmaceuticals, demonstrating the versatility and importance of 2-Chloro-4-(methylamino)benzoic acid in drug development and chemical synthesis. The synthesis and applications of related compounds, such as methyl-2-formyl benzoate, highlight the potential for creating new bioactive molecules with a range of pharmacological activities (Farooq & Ngaini, 2019).

属性

IUPAC Name |

2-chloro-4-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELSOKMSAZQJOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301881 |

Source

|

| Record name | 2-chloro-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(methylamino)benzoic acid | |

CAS RN |

3975-62-0 |

Source

|

| Record name | NSC147083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)

![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)